molecular formula C18H21NO3 B161032 Codeine-d3 CAS No. 70420-71-2

Codeine-d3

Cat. No.: B161032
CAS No.: 70420-71-2
M. Wt: 302.4 g/mol
InChI Key: OROGSEYTTFOCAN-SBGSAQJDSA-N
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Description

Codeine-d3 (deuterated codeine) is a stable isotope-labeled analog of codeine, where three hydrogen atoms are replaced with deuterium. It is widely employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis of codeine and related opioids in biological matrices . Its primary applications include pain management monitoring, forensic toxicology, clinical urine drug testing, and isotope dilution methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Codeine-d3 involves the incorporation of deuterium atoms into the codeine molecule. This is typically achieved through the catalytic hydrogenation of codeine in the presence of deuterium gas. The reaction conditions include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure to 5 bar of deuterium gas

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Codeine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form codeinone-d3 using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents such as lithium aluminum hydride.

    Substitution: N-demethylation of this compound can produce northis compound using reagents like cyanogen bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanogen bromide in anhydrous conditions.

Major Products:

Scientific Research Applications

Analytical Applications

1.1 Forensic Toxicology

Codeine-D3 is extensively used in forensic toxicology for the detection and quantification of opiates. It acts as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, improving the accuracy of opioid detection in biological matrices such as blood and urine. A study by Ferreira et al. (2020) demonstrated that using this compound enhances the sensitivity and specificity of opioid analyses, making it invaluable in postmortem investigations .

1.2 Clinical Toxicology

In clinical settings, this compound is employed to monitor prescription drug compliance and detect potential abuse. Its application in urine drug testing has been validated through numerous studies, including one by Svensson et al. (2007), which confirmed its efficacy in determining urinary opiate metabolites . This capability is crucial for healthcare providers to ensure patient safety and adherence to prescribed medications.

1.3 Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic research, particularly in quantifying opioids in human plasma. Viaene et al. (2016) highlighted its role in enhancing the precision of mass spectrometry techniques used for opioid quantification, thereby facilitating better understanding of drug metabolism and effects in humans .

Case Studies

2.1 Post-Mortem Analysis

A significant case study involved the analysis of heroin-related deaths where this compound was utilized as an internal standard to assess the distribution of opiates in postmortem tissues. The study found that codeine was present in 94% of stomach wall tissues analyzed, indicating its relevance in forensic investigations when blood samples are not available .

2.2 Wastewater Analysis

Another innovative application of this compound was observed in a wastewater-based study evaluating codeine consumption trends in Australia post-rescheduling as a prescription-only medication. The study employed LC-MS/MS techniques using this compound to quantify codeine levels in wastewater samples, revealing a 37% decrease in consumption following regulatory changes .

Data Tables

The following tables summarize key findings from studies utilizing this compound across various applications:

Study Application Findings
Ferreira et al., 2020Forensic ToxicologyEnhanced sensitivity for opioid detection using this compound as an internal standard
Svensson et al., 2007Clinical ToxicologyValidated LC-MS method for urinary opiate metabolite determination
Viaene et al., 2016PharmacokineticsImproved quantification of opioids in human plasma samples
Post-Mortem AnalysisForensic InvestigationCodeine detected in 94% of cases analyzed; significant presence in stomach wall tissue

Mechanism of Action

The mechanism of action of Codeine-d3 is similar to that of codeine. Codeine exerts its effects primarily through the agonism of mu-opioid receptors in the central nervous system. This binding leads to:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₈H₁₈D₃NO₃ (exact mass: 303.05 g/mol vs. 300.15 g/mol for unlabeled codeine) .
  • Deuterium Substitution : Positions unspecified in available literature but inferred to be on the methyl group of the N-methyl moiety, a common deuteration site for opioids .
  • Suppliers: Available as DEA-exempt solutions (100 µg/mL in methanol) from Cerilliant and Sigma-Aldlichemical vendors .

Structural Analogs and Deuterated Standards

Codeine-d3 belongs to a class of deuterated opioids used to enhance analytical precision. Below is a comparative analysis with structurally similar deuterated internal standards:

Table 1: Physicochemical and Analytical Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (Parent) Molecular Weight (Deuterated) RSD (%) Key Applications
This compound C₁₈H₁₈D₃NO₃ 299.37 g/mol (codeine) 303.05 g/mol 6.1 LC-MS/MS urine drug testing
Morphine-d3 C₁₇H₁₆D₃NO₃ 285.34 g/mol (morphine) 288.20 g/mol 5.4 Opioid metabolite quantification
Oxycodone-d3 C₁₈H₁₈D₃NO₄ 315.37 g/mol (oxycodone) 318.40 g/mol 5.9 Pain management panel analysis
Cocaine-d3 C₁₇H₁₈D₃NO₄ 303.36 g/mol (cocaine) 307.15 g/mol 5.9 Forensic toxicology

Key Observations :

Precision : this compound exhibits a relative standard deviation (RSD) of 6.1%, comparable to morphine-d3 (5.4%) and cocaine-d3 (5.9%), ensuring reliable quantification in multi-analyte panels .

Fragmentation Patterns : Deuterated analogs show distinct mass shifts (e.g., +3 Da for this compound) to avoid overlap with unlabeled analytes during MS detection .

Applications : While this compound is specialized for opioid panels, cocaine-d3 is prioritized in stimulant detection .

Functional Analogs: Glucuronidated Metabolites

This compound 6-β-D-glucuronide (C₂₄H₂₇D₃N₂O₉, 478.51 g/mol) is a metabolite-specific IS used to quantify codeine glucuronide in hydrolysis studies. Unlike this compound, it accounts for phase II metabolism and requires aqueous storage conditions .

Supplier Variability

  • Concentration Formats: this compound is available as 100 µg/mL in methanol (Cerilliant) or 0.1 mg/mL in water (LGC Standards) , catering to diverse extraction protocols.
  • Regulatory Status: DEA-exempt solutions simplify handling compared to non-exempt powdered standards like hydrocodone-d3 .

Research Findings and Methodological Considerations

  • Matrix Effects : this compound mitigates ion suppression/enhancement in biological matrices, improving accuracy in urine and serum analyses .
  • Storage Stability: Stable at -20°C in methanol with 0.1% formic acid, aligning with morphine-d3 and oxycodone-d3 storage guidelines .
  • Cross-Reactivity: No significant interference reported with other deuterated opioids (e.g., fentanyl-d5) in multi-component panels .

Biological Activity

Codeine-d3, a deuterated form of codeine, is utilized primarily as an internal standard in analytical chemistry and toxicology. This article explores its biological activity, analytical applications, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is chemically modified to include three deuterium atoms, enhancing its stability and allowing for precise quantification in biological samples. It is often employed in the detection and quantification of codeine and its metabolites in various biological matrices, such as urine and tissue samples.

Biological Activity

Mechanism of Action:
Codeine functions as a prodrug that is metabolized into morphine, which binds to opioid receptors in the brain, producing analgesic effects. The metabolic pathway involves the conversion of codeine to morphine primarily through the enzyme CYP2D6, although this process varies significantly among individuals due to genetic polymorphisms.

Pharmacokinetics:

  • Absorption: Codeine is rapidly absorbed after oral administration.
  • Metabolism: Approximately 5-10% of codeine is converted to morphine; the rest is metabolized into norcodeine and other metabolites.
  • Excretion: The metabolites are predominantly excreted via urine.

Analytical Applications

This compound serves as an internal standard in various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are crucial for accurately measuring codeine levels in forensic and clinical toxicology.

Table 1: Analytical Performance of this compound

ParameterValue
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
SensitivityHigh
Linearity Range0.5 – 1000 ng/g

Case Studies

Case Study 1: Post-Mortem Analysis
A study focused on post-mortem distributions of opiates highlighted the utility of this compound as an internal standard for quantifying codeine levels in stomach wall tissues. The study found that the method demonstrated high sensitivity and specificity, with a linear detection range from 0.5 to 1000 ng/g .

Case Study 2: Urinary Screening
In another investigation involving urine samples, researchers evaluated the efficacy of different cut-off values for opiate screening. Here, this compound was integral in confirming the presence of codeine and its metabolites. The results indicated that using this compound improved the accuracy of detecting low concentrations of codeine in complex biological matrices .

Research Findings

Recent studies have reinforced the importance of using deuterated standards like this compound in analytical methodologies. For instance:

  • A solid-phase microextraction method demonstrated superior detection limits for opiates compared to conventional techniques, with an LOQ for codeine at 0.005 ng/mg .
  • Research has shown that variations in metabolism due to genetic factors can significantly affect the pharmacological effects of codeine, emphasizing the need for precise quantification using standards like this compound .

Q & A

Basic Research Questions

Q. What is the primary application of Codeine-d3 in analytical research, and how does its deuterated structure enhance methodological accuracy?

this compound is a deuterium-labeled analog of codeine, primarily used as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its deuterated structure minimizes matrix effects (e.g., ion suppression) by ensuring near-identical chromatographic behavior to unlabeled codeine while providing distinct mass spectral signatures. Researchers prepare calibration curves using this compound to normalize analyte responses, reducing variability caused by extraction efficiency or instrument drift .

Example Workflow:

  • Spike known concentrations of this compound into biological samples.
  • Extract analytes using protein precipitation or solid-phase extraction.
  • Analyze via LC-MS/MS, comparing target analyte peaks to this compound’s stable isotopic signal.

Q. What experimental parameters should be optimized when using this compound as an internal standard in LC-MS/MS quantification of codeine in biological matrices?

Critical parameters include:

  • Chromatographic Resolution : Adjust column chemistry (e.g., C18) and mobile phase composition (e.g., acetonitrile/ammonium formate) to separate this compound from endogenous interferents .
  • Ionization Settings : Optimize ESI source parameters (e.g., capillary voltage, desolvation temperature) to maximize signal stability.
  • Deuterium Retention : Confirm that deuterium atoms in this compound do not undergo hydrogen-deuterium exchange under analytical conditions, which could compromise isotopic distinction .

Q. How do researchers validate the selectivity and sensitivity of this compound-based assays in complex sample matrices?

Validation follows guidelines such as FDA bioanalytical method validation:

  • Selectivity : Test for interference in blank matrices (e.g., plasma, urine) across six independent sources. This compound should not co-elute with endogenous compounds .
  • Sensitivity : Determine the lower limit of quantification (LLOQ) using signal-to-noise ratios ≥10. For this compound, typical LLOQ ranges from 0.1–1 ng/mL in biological fluids .
  • Precision/Accuracy : Assess intra- and inter-day variability (CV ≤15%) using quality controls (QCs) at low, medium, and high concentrations (Table 1).

Table 1 : Example Validation Parameters for this compound Assay

ParameterLQC (5 ng/mL)MQC (50 ng/mL)HQC (200 ng/mL)
Intra-day CV (%)4.23.82.9
Inter-day CV (%)6.15.44.3
Accuracy (%)98.5102.399.7
Adapted from

Advanced Research Questions

Q. What strategies are employed to resolve signal suppression/enhancement effects observed when using this compound in electrospray ionization mass spectrometry?

Signal suppression often arises from co-eluting matrix components. Mitigation approaches include:

  • Sample Cleanup : Use hybrid solid-phase extraction (SPE) methods to remove phospholipids and salts.
  • Ion Source Modifications : Implement post-column infusion of this compound to map suppression zones and adjust gradient elution accordingly .
  • Alternative Ionization : Switch to atmospheric-pressure chemical ionization (APCI) if ESI suppression persists.

Q. How can researchers address discrepancies between this compound calibration curves and target analyte recovery rates in long-term stability studies?

Discrepancies may stem from deuterated standard degradation or matrix-induced instability. Solutions include:

  • Stability Testing : Store this compound in inert solvents (e.g., methanol) at −80°C and validate freeze-thaw stability over 3–6 months.
  • Cross-Validation : Compare results with a second internal standard (e.g., morphine-d3) to isolate analyte-specific degradation .
  • Multivariate Regression : Apply weighted least-squares regression (1/x² weighting) to calibration data to account for heteroscedasticity .

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in this compound quantification across different mass spectrometry platforms?

Use consensus-based standardization protocols:

  • Harmonized SOPs : Align LC-MS parameters (e.g., collision energy, dwell time) across laboratories.
  • Robust ANOVA : Perform inter-lab comparisons using nested ANOVA to partition variance sources (e.g., instrument type, operator skill) .
  • Reference Materials : Distribute certified this compound samples with predefined concentrations to calibrate cross-platform reproducibility .

Q. Methodological Best Practices

  • Data Integrity : Maintain raw chromatograms and integration logs for audit trails, as emphasized in reproducibility guidelines .
  • Ethical Reporting : Disclose deuterated standard synthesis protocols (e.g., isotopic purity ≥98%) to enable replication, per journal requirements .
  • Conflict Resolution : For contradictory results (e.g., variable matrix effects), conduct iterative experiments with orthogonal techniques (e.g., high-resolution MS) to isolate confounding factors .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGSEYTTFOCAN-SBGSAQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016152
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70420-71-2
Record name Codeine anhydrous, (N-methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine-d3 hydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE ANHYDROUS, (N-METHYL-D3)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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